Regioisomeric Ester vs. Acid Comparison
Methyl 4-oxospiro[2.4]heptane-5-carboxylate (MW = 168.19 g/mol, LogP = 0.92, TPSA = 43.37 Ų) exhibits a distinct regioisomeric substitution pattern compared to its closest analog, 4-oxospiro[2.4]heptane-1-carboxylic acid (MW = 154.16 g/mol, SMILES: O=C(O)C1CCC2(CC2)O1). The target compound bears a methyl ester at the 5-position, whereas the comparator possesses a free carboxylic acid at the 1-position . This regioisomeric difference fundamentally alters the compound's reactivity profile and synthetic utility.
| Evidence Dimension | Structural Regioisomerism and Physicochemical Properties |
|---|---|
| Target Compound Data | Methyl 4-oxospiro[2.4]heptane-5-carboxylate; MW = 168.19 g/mol; LogP = 0.92; TPSA = 43.37 Ų; Methyl ester at C5, ketone at C4 |
| Comparator Or Baseline | 4-Oxospiro[2.4]heptane-1-carboxylic acid (CAS 371979-98-5); MW = 154.16 g/mol; Carboxylic acid at C1, ketone at C4 |
| Quantified Difference | Different ring position of functional groups (C5 ester vs. C1 acid); MW difference = 14.03 g/mol; TPSA difference not directly comparable due to ester vs. acid |
| Conditions | Comparative analysis of chemical structures and calculated properties based on vendor datasheets and standard molecular descriptors |
Why This Matters
The regioisomeric difference dictates distinct reactivity in downstream synthetic transformations, rendering the compounds non-interchangeable as building blocks.
